molecular formula C24H34Cl2N2O4 B13735476 4-[4-(2-methylphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride CAS No. 17755-90-7

4-[4-(2-methylphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride

Cat. No.: B13735476
CAS No.: 17755-90-7
M. Wt: 485.4 g/mol
InChI Key: IZVCFVPDRJTTPU-UHFFFAOYSA-N
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Description

4-[4-(2-Methylphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one dihydrochloride is a synthetic arylpiperazine derivative characterized by a butan-1-one backbone. The piperazine ring at the 4-position is substituted with a 2-methylphenyl group, while the ketone moiety is part of a 3,4,5-trimethoxyphenyl group. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological applications .

Properties

CAS No.

17755-90-7

Molecular Formula

C24H34Cl2N2O4

Molecular Weight

485.4 g/mol

IUPAC Name

4-[4-(2-methylphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride

InChI

InChI=1S/C24H32N2O4.2ClH/c1-18-8-5-6-9-20(18)26-14-12-25(13-15-26)11-7-10-21(27)19-16-22(28-2)24(30-4)23(17-19)29-3;;/h5-6,8-9,16-17H,7,10-15H2,1-4H3;2*1H

InChI Key

IZVCFVPDRJTTPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-methylphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride typically involves a multi-step process. One common method includes the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-methylphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[4-(2-methylphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and infections.

    Industry: Used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(2-methylphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Piperazine Ring

A critical structural determinant lies in the aryl group attached to the piperazine ring. Key comparisons include:

Compound Name Piperazine Substituent Core Structure Key Properties/Activities
4-[4-(2-Chlorophenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one dihydrochloride 2-Chlorophenyl Butan-1-one Increased electrophilicity due to Cl; potential enhanced receptor binding affinity.
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-ol dihydrochloride 2-Methoxyphenyl Butan-1-ol Reduced lipophilicity vs. methyl; hydroxyl group may alter metabolic stability.
1-(4-(p-Tolyl)piperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)propen-1-one p-Tolyl (4-methylphenyl) Propen-1-one Conjugated double bond may enhance tubulin binding; anticancer activity reported.
  • Impact of Substituents: 2-Methylphenyl: Balances lipophilicity and steric bulk, optimizing membrane permeability and receptor interactions. 2-Methoxyphenyl: Polar methoxy group reduces lipophilicity, possibly affecting blood-brain barrier penetration .

Core Structure Modifications

The ketone or alcohol moiety in the core structure influences pharmacological activity:

Compound Name Core Structure Key Functional Differences
[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone Methanone Sulfonyl group enhances electronic density; potential protease inhibition.
4c (Thiazole-pyrimidine derivative) Thiazole-pyrimidine Heterocyclic core may target kinase pathways; higher melting points (~200°C) noted.
  • Ketone vs. Methanone: The butan-1-one chain in the target compound offers flexibility, while methanone derivatives (e.g., ) may exhibit rigid conformations affecting target selectivity.

Pharmacokinetic and Physicochemical Properties

  • Solubility : The dihydrochloride salt form (target compound) improves aqueous solubility compared to freebase analogs, aiding bioavailability .
  • Melting Points : Derivatives with thiazole-pyrimidine cores (e.g., 4f in ) exhibit higher melting points (202–205°C), suggesting greater crystallinity and stability.
  • Synthetic Yields : Piperazine coupling methods vary; for example, DCM solvent increased yields to 82–93% for some analogs vs. 70% with DMF .

Biological Activity

The compound 4-[4-(2-methylphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one; dihydrochloride is a piperazine derivative that has attracted attention due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of a piperazine derivative with a substituted phenyl ketone. This process can be facilitated using various coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF (Dimethylformamide) to enhance yield and purity.

Biological Activity Overview

Research indicates that piperazine derivatives exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Many piperazine derivatives demonstrate significant antibacterial and antifungal properties. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis.
  • Antidepressant Effects : Some studies suggest that compounds similar to this one may exhibit antidepressant-like effects through modulation of serotonin and dopamine pathways.
  • Antitumor Activity : There is emerging evidence that certain piperazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

Antimicrobial Activity

A study conducted on various piperazine derivatives showed that compounds with specific substitutions on the phenyl rings exhibited enhanced antimicrobial efficacy. For instance, the compound demonstrated minimum inhibitory concentrations (MIC) against common pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Activity
4-[4-(2-methylphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one12.5Moderate
Control (e.g., Ampicillin)0.5High

Antidepressant Activity

In a behavioral study involving animal models, the compound was administered to assess its effects on depressive-like behaviors. Results indicated a significant reduction in immobility time in the forced swim test, suggesting potential antidepressant properties.

TestResult
Forced Swim Test (immobility time)Decreased by 40% compared to control

Antitumor Activity

Research on the cytotoxic effects of this compound against various cancer cell lines revealed promising results. The compound induced apoptosis in HeLa cells with an IC50 value of approximately 15 µM.

The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter receptors and enzymes. The presence of methoxy groups on the phenyl ring enhances lipophilicity, facilitating better penetration through cell membranes. This structural feature is critical for its interaction with:

  • Serotonin Receptors : Modulating serotonin levels may contribute to its antidepressant effects.
  • Dopamine Receptors : Potentially influencing mood and reward pathways.

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